Salvianolic acid B

Catalog No.
S639903
CAS No.
115939-25-8
M.F
C36H30O16
M. Wt
718.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salvianolic acid B

CAS Number

115939-25-8

Product Name

Salvianolic acid B

IUPAC Name

(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1

InChI Key

SNKFFCBZYFGCQN-PDVBOLEISA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Synonyms

salvianolic acid B

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Salvianolic acid B is the most abundant bioactive compound extracted from Salvia miltiorrhiza.
Natural product derived from plant source.
Salvianolic acid B is a member of the class of 1-benzofurans that is an antioxidant and free radical scavenging compound extracted from S. miltiorrhiza It has a role as a plant metabolite, an anti-inflammatory agent, an antioxidant, a hypoglycemic agent, an osteogenesis regulator, an apoptosis inducer, a hepatoprotective agent, a neuroprotective agent, a cardioprotective agent, an autophagy inhibitor, an antidepressant and an antineoplastic agent. It is a polyphenol, a member of 1-benzofurans, an enoate ester, a dicarboxylic acid and a member of catechols.

Salvianolic acid B (CAS 115939-25-8) is a highly water-soluble polyphenolic tetramer of caffeic acid derivatives, representing the most abundant and bioactive hydrophilic constituent extracted from Salvia miltiorrhiza. For industrial and pharmaceutical procurement, its value lies in its potent multi-target antioxidant capacity, high aqueous solubility, and suitability for hydrophilic drug delivery systems [1]. However, its complex ester-linked structure makes it highly sensitive to thermal, oxidative, and pH-induced degradation, necessitating stringent quality control during extraction and formulation to prevent conversion into secondary metabolites [2].

Substituting Salvianolic acid B with crude Salvia extracts or lipophilic analogs like Tanshinone IIA fundamentally alters formulation thermodynamics and bioavailability profiles. While Tanshinone IIA is highly lipophilic and requires complex lipid-based carriers for aqueous dispersion, Salvianolic acid B is inherently water-soluble but exhibits low membrane permeability due to its hydrophilicity [1]. Furthermore, substituting with simpler phenolic acids or its degradation product, Salvianolic acid A, fails to replicate the specific multi-catechol structural density of Salvianolic acid B, which is critical for its superior metal-chelating and free-radical scavenging performance in advanced therapeutic and diagnostic reagent applications[2].

Hydrophilicity and Aqueous Formulation Compatibility

Salvianolic acid B is highly hydrophilic, dictating distinct formulation requirements compared to lipophilic Salvia components. In comparative dissolution studies, hydrophilic compounds like Salvianolic acid B exhibit rapid burst release in aqueous environments, with over 80% release within 5 minutes from specific extracts, whereas lipophilic comparators like Tanshinone IIA exhibit negligible aqueous dissolution without self-microemulsifying drug delivery systems (S-SMEDDS) or liposomal encapsulation [1].

Evidence DimensionAqueous dissolution and release rate
Target Compound Data>80% release within 5 minutes in aqueous extract conditions
Comparator Or BaselineTanshinone IIA (negligible aqueous release without lipid carriers)
Quantified Difference>80% difference in initial aqueous dissolution rate
ConditionsIn vitro release assay comparing hydrophilic vs. lipophilic Salvia constituents

Dictates the selection of Salvianolic acid B for aqueous-based therapeutics and injectables where lipophilic tanshinones would require costly solubility-enhancing excipients.

Thermal and pH-Dependent Degradation Kinetics

The procurement and processing of Salvianolic acid B require strict environmental controls, as it readily degrades into Salvianolic acid A and Danshensu under thermal stress or alkaline conditions. Stability analyses demonstrate that Salvianolic acid B maintains structural integrity at pH 1.5–5.0 and lower temperatures, but undergoes significant pseudo-first-order degradation at temperatures exceeding 60°C or in alkaline environments[1]. Consequently, extraction and formulation processes must be optimized to prevent yield loss and ensure batch-to-batch reproducibility.

Evidence DimensionStructural stability and degradation thresholds
Target Compound DataStable at pH 1.5–5.0; rapid degradation at >60°C
Comparator Or BaselineSalvianolic acid A (formed as the primary degradation product under stress)
Quantified DifferenceShift from intact Salvianolic acid B to Salvianolic acid A under thermal/alkaline stress
ConditionsAqueous solution stability testing across pH and temperature gradients

Essential for process engineers and procurement teams to define acceptable handling, storage, and extraction parameters to avoid purchasing thermally degraded material.

Superior Antioxidant Capacity vs. Standard Baselines

Salvianolic acid B possesses a complex structure with multiple catechol groups, granting it exceptional free-radical scavenging capabilities that outperform common antioxidant baselines. Quantitative evaluations show that Salvianolic acid B exhibits an IC50 of 0.2576 g/L for inhibiting lipid peroxidation, significantly outperforming ascorbic acid at equivalent mass concentrations [1]. Furthermore, its reducing ability averages 1.3 times that of ascorbic acid, making it a highly potent protective agent against oxidative stress in sensitive reagent formulations.

Evidence DimensionInhibition of lipid peroxidation (IC50) and reducing power
Target Compound DataIC50 = 0.2576 g/L (lipid peroxidation); 1.3x reducing power of baseline
Comparator Or BaselineAscorbic acid (Vitamin C) baseline
Quantified Difference30% higher average reducing ability than ascorbic acid
ConditionsIn vitro lipid peroxidation and reducing power assays

Justifies the premium procurement of Salvianolic acid B over commodity antioxidants for high-value applications requiring extreme protection against oxidative degradation.

Aqueous Cardiovascular Injectables

Due to its high water solubility and potent antioxidant profile, Salvianolic acid B is the preferred active pharmaceutical ingredient (API) for aqueous-based injectables targeting cardiovascular conditions, avoiding the need for complex lipid emulsifiers required by lipophilic comparators like Tanshinone IIA [1].

Stabilizing Agent in Diagnostic Reagents

Leveraging its superior metal-chelating and radical-scavenging abilities, Salvianolic acid B is utilized as a premium antioxidant additive in sensitive in vitro diagnostic kits (e.g., blood coagulation reagents) to protect tissue factors and thrombin from oxidative damage, outperforming standard ascorbic acid [2].

Hydrophilic Drug Delivery System Development

Because of its low membrane permeability despite high aqueous solubility, Salvianolic acid B serves as a primary model compound for developing and validating advanced hydrophilic drug delivery systems, such as self-microemulsifying drug delivery systems (S-SMEDDS) designed to enhance intestinal absorption [1].

XLogP3

4

Wikipedia

Salvianolic acid b

Dates

Last modified: 08-15-2023

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